molecular formula C16H16N6O2 B2774980 3-{3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine CAS No. 2197854-09-2

3-{3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine

Cat. No.: B2774980
CAS No.: 2197854-09-2
M. Wt: 324.344
InChI Key: TVOVQVDAUPCBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several interesting substructures including a 1,2,3-triazole ring, a piperidine ring, an isoxazole ring, and a pyridine ring . These structures are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The compound’s structure suggests it could have interesting chemical properties. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and is known for its stability and unique reactivity . The piperidine ring is a common structure in many pharmaceuticals and is known for its basicity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing 1,2,3-triazole rings are known to participate in a variety of reactions due to the ring’s unique electronic structure .

Scientific Research Applications

Synthesis and Structural Exploration

A novel bioactive heterocycle, closely related to the requested compound, demonstrates the importance of synthesis and structural analysis. This compound was evaluated for its antiproliferative activity, and its structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The molecular structure is stabilized by inter and intra-molecular hydrogen bonds, highlighting the compound's stability and potential bioactivity (Prasad et al., 2018).

Antimicrobial Activity

Research into pyridine derivatives, including compounds with structural similarities, has shown variable and modest antimicrobial activity against bacteria and fungi. This exploration into novel compounds aims to address the need for new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Agents

Derivatives of similar molecular frameworks have been synthesized and evaluated for their anticonvulsant activities. The studies provide insight into the potential neurological applications of such compounds, offering a foundation for further research into their mechanisms of action and efficacy in various models (Malik & Khan, 2014).

Corrosion Inhibition

Triazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic medium, demonstrating the versatility of similar structures in applications beyond biomedical research. Computational chemistry studies support these findings, providing a molecular basis for the interaction of these compounds with metal surfaces (Ma et al., 2017).

Anticancer and Antimicrobial Agents

The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has shown promising results in both anticancer and antimicrobial screenings. Such compounds, which combine oxazole, pyrazoline, and pyridine moieties, have the potential to contribute significantly to the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing similar structures have shown a wide range of biological activities .

Future Directions

Given the interesting structure of this compound, it could be a valuable target for future research. Its unique combination of functional groups could make it a useful scaffold for the development of new pharmaceuticals .

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(14-10-15(24-20-14)12-2-1-5-17-11-12)21-8-3-13(4-9-21)22-18-6-7-19-22/h1-2,5-7,10-11,13H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOVQVDAUPCBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.